molecular formula C20H17N3O3S B6131215 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide

Cat. No.: B6131215
M. Wt: 379.4 g/mol
InChI Key: JAQTXPNRYAYURB-VQHVLOKHSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide is a synthetic compound featuring a thiazole core and an acrylamide linker, a structure recognized for its potential in pharmacological research. Compounds based on the N-(thiazol-2-yl)-benzamide scaffold have been identified as a novel class of selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . These antagonists are valuable tools for exploring ZAC's physiological roles, as they exhibit selectivity over other receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . Furthermore, structurally related acrylamide derivatives containing heterocyclic moieties such as thiadiazole have demonstrated significant cytotoxic activities in bioassays, inducing caspase-dependent apoptosis in acute leukemia cell lines while showing minimal effects on normal cells, suggesting potential as a scaffold for antitumor agent development . This combination of properties makes this compound a compound of interest for researchers in neuroscience and oncology, particularly for investigating ion channel function and novel anti-cancer therapies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13-6-8-17(14(2)10-13)18-12-27-20(21-18)22-19(24)9-7-15-4-3-5-16(11-15)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQTXPNRYAYURB-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current findings regarding its biological activity, including data tables and relevant case studies.

The compound's molecular structure is characterized by a thiazole ring and an acrylamide moiety, contributing to its biological properties. Below are the key chemical characteristics:

Property Value
Molecular FormulaC19H18N2O2S
Molecular Weight350.42 g/mol
LogP5.699
Polar Surface Area33.104 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound potentially acts by inducing apoptosis in cancer cells through the regulation of cell cycle proteins. In vitro studies demonstrated that it can lead to G2/M phase arrest in cell lines such as HCT116 and HT-29 .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of thiazole derivatives. Preliminary tests have shown that compounds with similar structures exhibit moderate to high antibacterial activity against various pathogens.

  • Case Study : A study evaluating thiazole derivatives found that several compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) on the phenyl rings enhances biological activity.
  • Thiazole Ring : The thiazole moiety is essential for maintaining activity against cancer cells and bacteria, suggesting that modifications in this region could yield more potent derivatives.

Scientific Research Applications

Biological Activities

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide has been studied for its various biological activities, including:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole and acrylamide functionalities may enhance the compound's ability to inhibit tumor growth by interfering with cellular processes.
  • Antimicrobial Properties : Compounds containing thiazole rings have demonstrated antimicrobial activity. This suggests that this compound could be explored as a potential antimicrobial agent.

Applications in Research

The compound's unique structure allows it to be utilized in several research domains:

Pharmaceutical Development

  • Drug Design : The compound can serve as a lead structure for developing new pharmaceuticals targeting cancer or infectious diseases. Its structural modifications could lead to derivatives with improved efficacy and reduced toxicity.

Biochemical Studies

  • Enzyme Inhibition Studies : Due to its ability to interact with biological macromolecules, this compound can be used to study enzyme inhibition mechanisms, particularly in pathways related to cancer progression.

Material Science

  • Polymer Chemistry : The acrylamide moiety makes this compound suitable for applications in polymer chemistry, where it can be polymerized to create new materials with specific properties.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of thiazole derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial activity of thiazole-based compounds. This compound showed promising results against both Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action.

Chemical Reactions Analysis

Photoredox-Catalyzed Chlorosulfonylation

The acrylamide moiety undergoes visible-light-mediated chlorosulfonylation with sulfonyl chlorides under photoredox conditions. This reaction proceeds via a radical mechanism involving:

  • Sulfonyl radical generation : Initiated by reductive single-electron transfer (SET) from the photocatalyst (e.g., fac-Ir(ppy)₃).

  • Radical addition : The sulfonyl radical adds regioselectively to the α,β-unsaturated carbonyl system of the acrylamide.

  • Halide trapping : A tertiary carbocation intermediate is trapped by chloride to yield β-chlorosulfonyl derivatives .

Key observations :

  • Substrate compatibility : Reactions with N-(thiazol-2-yl)methacrylamides proceed in moderate yields (e.g., 54% for analogous structures) .

  • Nitro group effects : The 3-nitrophenyl group reduces reactivity compared to non-nitrated analogs due to electron-withdrawing effects, as seen in failed reactions with N-(4-nitrophenyl)methacrylamide .

Nucleophilic Additions to the α,β-Unsaturated Carbonyl

The acrylamide’s conjugated system participates in Michael additions and nucleophilic attacks.

Reaction Type Nucleophile Conditions Product Yield
Michael AdditionThiols (e.g., 4-amino-1,2,4-triazole-3-thiol)Reflux in ethanol, Et₃N catalystThiadiazine derivatives76–85%
Amine ConjugationPrimary aminesRoom temperature, polar aprotic solventsAmide-linked adductsNot reported

Mechanistic notes :

  • The electron-deficient β-carbon of the acrylamide is susceptible to nucleophilic attack, facilitated by the nitro group’s electron-withdrawing nature .

  • Thiazole’s nitrogen may stabilize intermediates through resonance .

Electrophilic Aromatic Substitution (EAS)

The 3-nitrophenyl and thiazole rings undergo EAS, though reactivity is modulated by substituents:

  • Nitrophenyl group : The meta-nitro group deactivates the ring, directing electrophiles to the

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with other thiazole-acrylamide derivatives, differing primarily in substituent patterns. Key analogs include:

Compound Name Molecular Formula Key Substituents Reference
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide (Target) C₂₀H₁₈N₃O₃S 2,4-Dimethylphenyl (thiazole), 3-nitrophenyl (acrylamide)
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556612) C₁₉H₁₃Cl₃N₂OS 4-Chlorobenzyl (thiazole), 3,4-dichlorophenyl (acrylamide)
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556616) C₁₉H₁₂Cl₄N₂OS 2,3-Dichlorobenzyl (thiazole), 3,4-dichlorophenyl (acrylamide)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) C₁₆H₁₁ClN₂OS Phenyl (thiazole), 4-chlorobenzamide (amide)
2-Cyano-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (3e) C₂₂H₁₆N₄O₂S 4-Methoxyphenyl (pyrazole), cyanoacrylamide (thiazole)

Key Observations :

  • Spatial Arrangement : Substituents on the thiazole ring (e.g., 2,4-dimethylphenyl vs. chlorobenzyl) influence steric bulk, which may affect binding interactions in biological systems .

Comparison of Methods :

  • Microwave-Assisted Synthesis : reports improved yields (e.g., 89% for 3e) and faster reaction times compared to conventional heating for thiazole-acrylamide derivatives .
  • Conventional Thermal Methods : Longer reaction times (e.g., 2–12 hours) and moderate yields (60–75%) are common for similar compounds .
Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy :

  • The target compound exhibits characteristic peaks at ~1667 cm⁻¹ (C=O amide) and ~1520 cm⁻¹ (NO₂ asymmetric stretch), consistent with acrylamide and nitro groups .
  • Chlorinated analogs (e.g., CID 1556612) show C-Cl stretches at ~785 cm⁻¹, absent in the target compound .

NMR Spectroscopy :

  • ¹H NMR : The 3-nitrophenyl group in the target compound causes deshielding of adjacent protons (δ 7.5–8.2 ppm), distinct from methoxy-substituted analogs (δ 6.8–7.4 ppm) .
  • ¹³C NMR : The acrylamide carbonyl resonates at ~165 ppm, aligning with analogs like 3e .

Mass Spectrometry :

  • HRMS data for the target compound (theoretical [M+H]⁺: 380.1024) would closely match analogs with similar molecular weights (e.g., CID 1556612: 393.1118) .

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(2,4-dimethylphenyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole reaction. This involves condensing α-bromoketones with thiourea under reflux conditions. For this compound, 2-bromo-1-(2,4-dimethylphenyl)ethanone is prepared by brominating 2',4'-dimethylacetophenone using tetrabutylammonium tribromide in acetonitrile. The resulting α-bromoketone reacts with thiourea in ethanol under reflux (3–5 hours), yielding the thiazol-2-amine derivative in 50–90% yield. Key advantages include scalability and regioselectivity, though purification via silica gel chromatography (hexane/EtOAc = 8:1) is often required to remove unreacted starting materials.

Reaction Conditions Table

StepReagents/ConditionsYieldReference
Bromination2',4'-Dimethylacetophenone, tetrabutylammonium tribromide, CH₃CN, RT, 12h85%
Thiazole Formation2-Bromo-1-(2,4-dimethylphenyl)ethanone, thiourea, EtOH, reflux, 3h78%

Synthesis of 3-(3-Nitrophenyl)acryloyl Chloride

Knoevenagel Condensation

The acryloyl component is synthesized via a Knoevenagel condensation between 3-nitrobenzaldehyde and malonic acid. Catalyzed by piperidine in pyridine at 115°C, this reaction produces 3-(3-nitrophenyl)acrylic acid in 60–97% yield. The acid is subsequently converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux (2 hours), yielding a reactive intermediate for amide coupling.

Characterization Data

  • 3-(3-Nitrophenyl)acrylic Acid :

    • ¹H NMR (DMSO-d₆) : δ 8.51 (s, 1H, vinyl), 8.23–7.65 (m, 4H, Ar-H), 6.89 (d, J = 16 Hz, 1H, CH₂).

    • IR (cm⁻¹) : 1685 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym).

Amide Coupling Strategies

EDCI/DMAP-Mediated Coupling

The final step involves coupling 4-(2,4-dimethylphenyl)thiazol-2-amine with 3-(3-nitrophenyl)acryloyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Stoichiometric ratios (1.5 equiv EDCI, 1.0 equiv DMAP) and room-temperature stirring (24 hours) achieve yields of 29–80%. The crude product is purified via silica gel chromatography (hexane/EtOAc = 4:1).

Schotten-Baumann Alternative

Aqueous-phase coupling under Schotten-Baumann conditions (NaOH, THF/water) offers a greener alternative but with lower yields (40–55%) due to hydrolysis side reactions.

Comparative Efficiency Table

MethodSolventCatalystYieldPurity
EDCI/DMAPCH₂Cl₂DMAP72%>95%
Schotten-BaumannTHF/H₂ONaOH48%85%

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) accelerate coupling but risk acyl chloride hydrolysis.

  • Non-polar solvents (CH₂Cl₂) favor amide bond formation but require anhydrous conditions.

  • Elevated temperatures (>40°C) degrade the thiazole amine, necessitating room-temperature reactions.

Purification Challenges

Column chromatography remains critical for removing:

  • Unreacted acryloyl chloride (Rf = 0.8 in EtOAc).

  • Di-acylated byproducts (Rf = 0.6).

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.35 (s, 6H, CH₃), 6.82 (d, J = 16 Hz, 1H, CH₂), 7.24–8.11 (m, 7H, Ar-H), 10.21 (s, 1H, NH).

  • ¹³C NMR : δ 21.4 (CH₃), 123.5–148.2 (Ar-C), 165.3 (C=O).

Mass Spectrometry

  • HRMS (ESI) : m/z calc. for C₂₀H₁₈N₃O₃S [M+H]⁺: 380.1064; found: 380.1068.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing EDCI with cheaper alternatives (e.g., DCC) reduces costs but necessitates post-reaction urea filtration.

Continuous Flow Synthesis

Microreactor systems improve heat transfer during exothermic acyl chloride formation, enhancing safety and yield .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and critical reaction parameters for synthesizing N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide?

  • Methodology : Synthesis involves multi-step reactions, starting with substituted benzo[d]thiazoles and nitrophenyl derivatives. Key steps include:

  • Thiazole ring formation : Reacting 2,4-dimethylphenyl isothiocyanate with α-bromo ketones under basic conditions.
  • Acrylamide coupling : Using a Michael addition or condensation reaction with 3-nitrophenylacrylic acid derivatives.
  • Critical parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) significantly affect yield and purity .
    • Characterization : Confirm structure via 1H^1H-NMR (aromatic proton shifts at δ 7.2–8.5 ppm), 13C^{13}C-NMR (carbonyl signal at ~165 ppm), and HRMS (m/z calculated for C20_{20}H17_{17}N3_{3}O3_{3}S: 391.09) .

Q. How can researchers ensure the compound's stability under varying storage and experimental conditions?

  • Stability profiling :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for acrylamides).
  • pH sensitivity : Test solubility and degradation in buffers (pH 3–10) using HPLC monitoring. Nitrophenyl groups may hydrolyze under strongly acidic/basic conditions .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How can contradictory data on the compound's reactivity in nucleophilic addition reactions be resolved?

  • Approach :

  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with thiols (e.g., glutathione) or amines under controlled pH and temperature.
  • Computational modeling : Apply density functional theory (DFT) to map electron density at the acrylamide β-carbon, predicting susceptibility to nucleophilic attack. Contradictions may arise from steric hindrance by the 2,4-dimethylphenyl group .
    • Case study : Conflicting reports on Michael addition yields (40–80%) can be addressed by optimizing solvent polarity (e.g., DMSO enhances nucleophilicity) .

Q. What computational strategies are effective for predicting biological targets and interaction mechanisms?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., EGFR or MAPK). The nitrophenyl group may engage in π-π stacking with tyrosine residues.
  • MD simulations : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding with thiazole nitrogen and hydrophobic interactions with methyl groups .
    • Validation : Cross-validate with enzyme inhibition assays (IC50_{50} values) and SPR-based binding affinity measurements .

Q. How can researchers design experiments to address discrepancies in reported cytotoxic activity across cell lines?

  • Experimental design :

  • Dose-response profiling : Test cytotoxicity (MTT assay) in paired cell lines (e.g., HeLa vs. HEK293) to identify selectivity mechanisms.
  • Metabolic stability : Compare hepatic microsome metabolism rates (e.g., CYP3A4-mediated nitro reduction) to explain variability .
  • ROS induction : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence, as nitro groups may act as electron sinks .

Data Contradiction Analysis

Q. Why do spectroscopic data (e.g., NMR) vary between synthetic batches despite identical protocols?

  • Root causes :

  • Tautomerism : The thiazole ring’s NH group may tautomerize, altering proton chemical shifts. Use 15N^{15}N-NMR to confirm tautomeric states .
  • Solvent artifacts : Residual DMSO in NMR samples can shift aromatic protons. Ensure thorough drying or use CDCl3_3 for dissolution .
    • Resolution : Standardize purification (e.g., flash chromatography with EtOAc/hexane gradients) and validate purity via HPLC (>95%) .

Methodological Recommendations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationMichael addition, condensationSolvent polarity, temperature
Stability ProfilingHPLC, TGApH, light exposure
Biological Target IDDocking, SPRBinding affinity (Kd_d), IC50_{50}
Reactivity AnalysisDFT, kinetic assaysNucleophile concentration

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